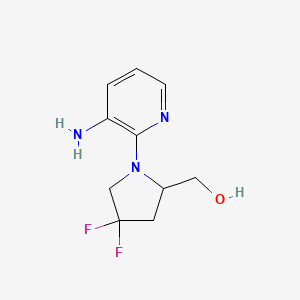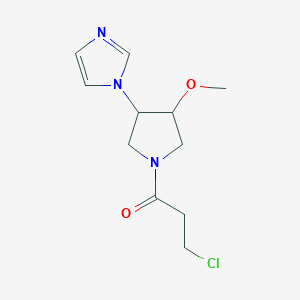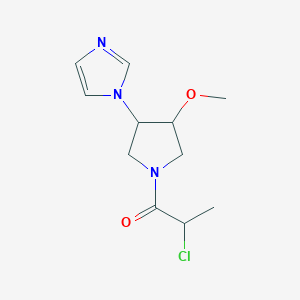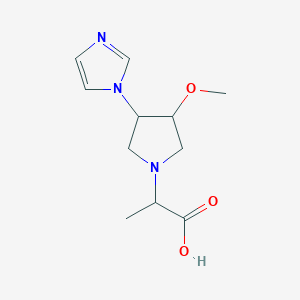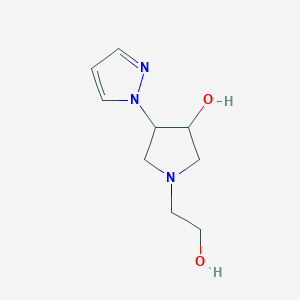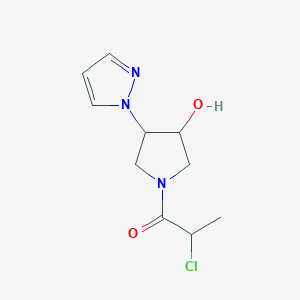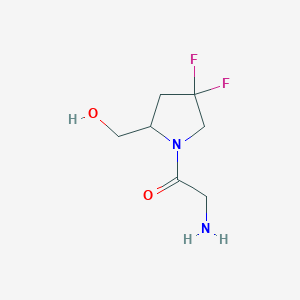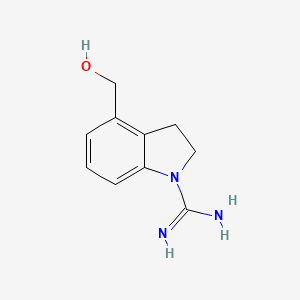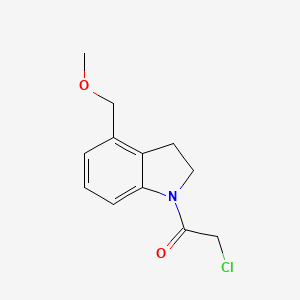
1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine
Overview
Description
The compound “1-((3,5-dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine” is a complex organic molecule that contains a piperidine ring and a pyrazole ring . Piperidine is a six-membered ring with one nitrogen atom, and pyrazole is a five-membered ring with two nitrogen atoms . The pyrazole ring in this compound is substituted with two methyl groups at the 3rd and 5th positions .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and pyrazole rings, along with the substituents mentioned above . The exact three-dimensional structure would depend on the specific spatial arrangement of these groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the amine group, the pyrazole ring, and the piperidine ring . These groups could potentially participate in various chemical reactions, such as nucleophilic substitutions or ring-opening reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific molecular structure . Factors such as polarity, molecular size, and the presence of functional groups (like the amine group) would influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Synthesis and Structural Analysis
1-((3,5-Dimethyl-1H-pyrazol-4-yl)methyl)piperidin-4-amine and its derivatives are involved in the synthesis and structural analysis of new chemical compounds. For instance, new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been synthesized. These compounds' molecular structures were investigated using X-ray crystallography, Hirshfeld, and DFT calculations to analyze intermolecular interactions and electronic properties. Such studies are crucial for understanding the chemical and physical properties of these compounds, aiding in the development of materials with specific functionalities (Shawish et al., 2021).
Novel Heterocyclic Amino Acids
Research has also led to the development and regioselective synthesis of novel heterocyclic amino acids in their N-Boc protected ester form, using derivatives of this compound. These compounds serve as achiral and chiral building blocks, illustrating the compound's versatility in synthesizing complex organic molecules. Such advancements in synthetic organic chemistry are crucial for pharmaceutical development and materials science (Matulevičiūtė et al., 2021).
Antioxidant Evaluation
In another study, derivatives of this compound were synthesized and evaluated for their antioxidant properties. Some compounds exhibited promising activities in protecting DNA from damage induced by bleomycin, highlighting their potential as therapeutic agents for conditions caused by oxidative stress (Gouda, 2012).
Antimicrobial Activity
The synthesis of novel pyrazolyl-s-triazine derivatives, including this compound derivatives, was reported with their molecular structure and antimicrobial activity being investigated. These studies are significant for the development of new antimicrobial agents, which are crucial in the fight against resistant bacterial strains (Sharma et al., 2017).
Safety and Hazards
Future Directions
Mechanism of Action
- Lm-PTR1 plays a crucial role in maintaining the intracellular thiol homeostasis by reducing oxidized thioredoxin (Trx) and other disulfide-containing proteins .
- By inhibiting Lm-PTR1, the compound disrupts the redox balance, leading to oxidative stress and impaired parasite survival .
Target of Action
Mode of Action
Biochemical Pathways
Properties
IUPAC Name |
1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]piperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-8-11(9(2)14-13-8)7-15-5-3-10(12)4-6-15/h10H,3-7,12H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNWJXGOVCILCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)CN2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


